molecular formula C17H18FNO2 B4039429 N-(2,6-dimethylphenyl)-2-(2-fluorophenoxy)propanamide

N-(2,6-dimethylphenyl)-2-(2-fluorophenoxy)propanamide

Cat. No.: B4039429
M. Wt: 287.33 g/mol
InChI Key: GNOZGNYDLILCCD-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-(2-fluorophenoxy)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 2,6-dimethylphenyl group and a 2-fluorophenoxy group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-(2-fluorophenoxy)propanamide typically involves the following steps:

    Formation of the Amide Bond: The starting materials, 2,6-dimethylaniline and 2-fluorophenoxypropanoic acid, are reacted in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: The reaction is scaled up using larger quantities of starting materials and optimized reaction conditions to maximize yield and efficiency.

    Automated Processes: Automated reactors and purification systems are employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-(2-fluorophenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amide derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Oxidized derivatives of the amide

    Reduction: Reduced amide derivatives

    Substitution: Substituted amide products

Scientific Research Applications

N-(2,6-dimethylphenyl)-2-(2-fluorophenoxy)propanamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific biological pathways.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique properties, such as polymers and coatings.

    Biological Research: It is used as a tool compound in biological studies to investigate its effects on cellular processes and molecular targets.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-(2-fluorophenoxy)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity, leading to changes in metabolic pathways.

    Receptor Interaction: Modulating receptor function, which can influence cellular signaling and physiological responses.

Comparison with Similar Compounds

N-(2,6-dimethylphenyl)-2-(2-fluorophenoxy)propanamide can be compared with other similar compounds, such as:

    N-(2,6-dimethylphenyl)-2-(2-chlorophenoxy)propanamide: Similar structure but with a chlorine atom instead of fluorine.

    N-(2,6-dimethylphenyl)-2-(2-bromophenoxy)propanamide: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets, distinguishing it from its chlorine and bromine analogs.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-(2-fluorophenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2/c1-11-7-6-8-12(2)16(11)19-17(20)13(3)21-15-10-5-4-9-14(15)18/h4-10,13H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNOZGNYDLILCCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(C)OC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.